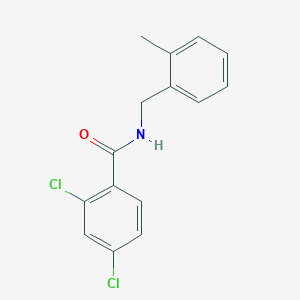![molecular formula C23H22ClNO6S B300500 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300500.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TZD18 and has been synthesized using various methods.
作用機序
The mechanism of action of TZD18 is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B activity leads to increased insulin sensitivity and improved glucose uptake, making TZD18 a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
TZD18 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of new blood vessel formation, by targeting the vascular endothelial growth factor (VEGF) signaling pathway. Additionally, TZD18 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of TZD18 for lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of TZD18 is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments, such as cell culture assays.
将来の方向性
There are several future directions for the research on TZD18. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, the development of new synthesis methods and modifications to the compound structure may lead to the discovery of more potent and selective analogs.
Conclusion:
In conclusion, TZD18 is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on TZD18 include further investigation of its therapeutic applications, mechanism of action, and the development of new analogs.
合成法
The synthesis method of TZD18 involves the reaction of 5-(3-ethoxy-4-isopropoxybenzylidene)thiazolidine-2,4-dione with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a base and a solvent. The reaction yields the desired compound, TZD18, which is then purified using column chromatography. Several variations of this method have been reported in the literature, including modifications to the reaction conditions and the use of different solvents.
科学的研究の応用
TZD18 has been the focus of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and inflammation-related disorders.
特性
分子式 |
C23H22ClNO6S |
|---|---|
分子量 |
475.9 g/mol |
IUPAC名 |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H22ClNO6S/c1-4-28-18-7-14(5-6-17(18)31-13(2)3)8-21-22(26)25(23(27)32-21)11-15-9-19-20(10-16(15)24)30-12-29-19/h5-10,13H,4,11-12H2,1-3H3/b21-8+ |
InChIキー |
IXFMLHVBFMEPLR-ODCIPOBUSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![N-[4-(benzyloxy)phenyl]-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300426.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)


![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)